
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide, also known as AQ-13, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to the class of sulfonamide drugs, which have been used for their antibacterial and antitumor properties. AQ-13 has shown promising results in preclinical studies and is currently being investigated for its mechanism of action and potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been shown to bind to DNA and interfere with the activity of topoisomerase II, an enzyme that is essential for DNA replication. This leads to the accumulation of DNA damage and cell death. 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been shown to have both biochemical and physiological effects on cancer cells. It has been found to decrease the expression of proteins that are involved in cell cycle regulation and DNA repair, such as cyclin D1 and Rad51. In addition, 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been shown to increase the production of reactive oxygen species, which can cause oxidative stress and DNA damage in cancer cells. These effects contribute to the anticancer activity of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide in lab experiments is its high potency and selectivity for cancer cells. 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been found to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This issue can be addressed by formulating 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide in a suitable drug delivery system.
Zukünftige Richtungen
There are several future directions for the research on 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and identify the molecular targets that are involved in its anticancer activity. This could lead to the development of more potent and selective analogs of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide. Another direction is to evaluate the efficacy of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide in animal models of cancer and optimize its drug delivery system for in vivo use. Finally, clinical trials are needed to determine the safety and efficacy of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide in humans and to assess its potential as a cancer therapy.
Synthesemethoden
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide can be synthesized using a multistep process that involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 3-quinolinecarboxaldehyde in the presence of a reducing agent such as sodium dithionite. The resulting intermediate is then treated with methanol and a base to obtain the final product, 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide. This synthesis method has been optimized to yield high purity and high yield of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been found to be effective in combination with other chemotherapy drugs, such as cisplatin and doxorubicin, in enhancing their anticancer activity. These findings suggest that 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide could be a valuable addition to current cancer treatment regimens.
Eigenschaften
Produktname |
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C16H13ClN2O3S |
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
4-chloro-3-methoxy-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-22-16-9-13(6-7-14(16)17)23(20,21)19-12-8-11-4-2-3-5-15(11)18-10-12/h2-10,19H,1H3 |
InChI-Schlüssel |
USQBYSWGPIHTOU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Cl |
Kanonische SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide](/img/structure/B259143.png)
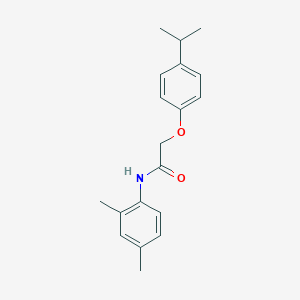
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B259146.png)
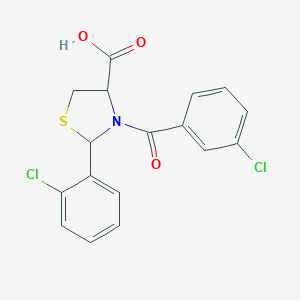
![(N,N'-dicyclohexylcarbamimidoyl) 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B259151.png)
![1-[2-Furyl(2-oxo-1-pyrrolidinyl)methyl]-2-pyrrolidinone](/img/structure/B259153.png)
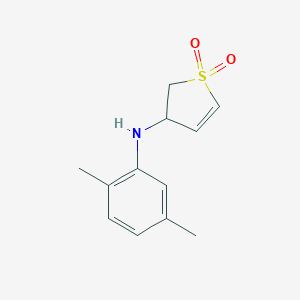
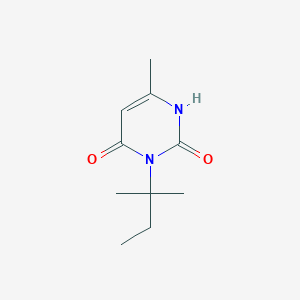
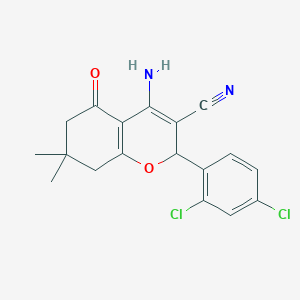
![5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B259167.png)


![(4-Methoxy-benzyl)-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-amine](/img/structure/B259175.png)
![ethyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259179.png)